
1-Cyano-7-iodonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-7-iodonaphthalene is an organic compound with the molecular formula C11H6IN. It is a derivative of naphthalene, where an iodine atom is substituted at the 7th position and a cyano group at the 1st position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyano-7-iodonaphthalene can be synthesized through various methods. One common approach involves the iodination of 1-cyanonaphthalene. This can be achieved by reacting 1-cyanonaphthalene with iodine and a suitable oxidizing agent under controlled conditions. Another method involves the cyanation of 7-iodonaphthalene using a cyanating agent such as copper(I) cyanide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination or cyanation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyano-7-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 1-cyano-7-azidonaphthalene or 1-cyano-7-thiocyanatonaphthalene.
Coupling Products: Various biaryl compounds.
Reduction Products: 1-amino-7-iodonaphthalene.
Aplicaciones Científicas De Investigación
1-Cyano-7-iodonaphthalene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-Cyano-7-iodonaphthalene largely depends on the specific application and the chemical environment. In general, the cyano group can act as an electron-withdrawing group, influencing the reactivity of the molecule. The iodine atom can participate in various substitution and coupling reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparación Con Compuestos Similares
1-Iodonaphthalene: Similar structure but lacks the cyano group, making it less reactive in certain substitution reactions.
1-Cyanonaphthalene: Lacks the iodine atom, limiting its use in cross-coupling reactions.
7-Iodonaphthalene: Similar to 1-Cyano-7-iodonaphthalene but without the cyano group, affecting its electron-withdrawing properties.
Uniqueness: this compound is unique due to the presence of both the cyano and iodine groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable compound in organic chemistry and related fields.
Propiedades
Fórmula molecular |
C11H6IN |
|---|---|
Peso molecular |
279.08 g/mol |
Nombre IUPAC |
7-iodonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6IN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6H |
Clave InChI |
LYYGLOCEKCPZSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)I)C(=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


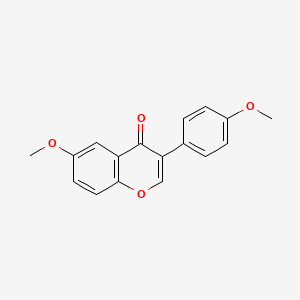
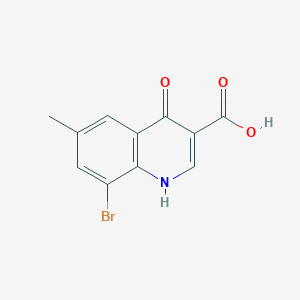




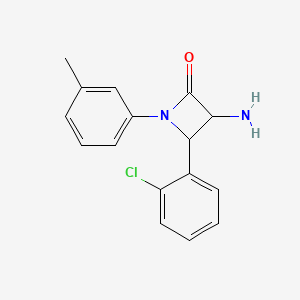


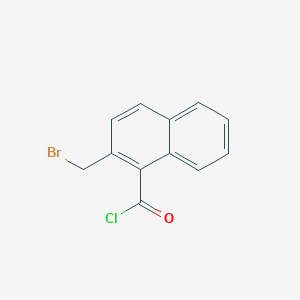
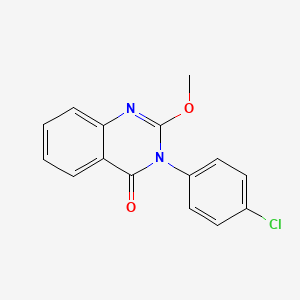
![1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11842588.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11842594.png)

